molecular formula C8H5ClN2O2 B8349140 5-Chloro-2,3-dihydrophthalazine-1,4-dione

5-Chloro-2,3-dihydrophthalazine-1,4-dione

Cat. No. B8349140
M. Wt: 196.59 g/mol
InChI Key: OWSMVNKJAKFZLF-UHFFFAOYSA-N
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Patent
US09187430B2

Procedure details

3-Chloro-phthalic anhydride (5a, purchased from TCI) (10 g, 54.95 mmol) was dissolved in glacial acetic acid (100 mL), and hydrazine hydrate (20 mL) was added dropwise at 0° C., and then refluxed for two hours at 125° C. When the reaction was completed, the solution was cooled down to room temperature, filtrated, and washed with water until the filtrate pH 6.0, and then dried to give 5-chloro-2,3-dihydrophthalazin-1,4-dione (5b), 10.08 g white solid (yield 93%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:12]=[CH:11][CH:10]=[C:4]2[C:5]([O:7][C:8](=O)[C:3]=12)=[O:6].O.[NH2:14][NH2:15]>C(O)(=O)C>[Cl:1][C:2]1[CH:12]=[CH:11][CH:10]=[C:4]2[C:3]=1[C:8](=[O:7])[NH:14][NH:15][C:5]2=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C2C(C(=O)OC2=O)=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled down to room temperature
FILTRATION
Type
FILTRATION
Details
filtrated
WASH
Type
WASH
Details
washed with water until the filtrate pH 6.0
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C(NNC(C2=CC=C1)=O)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 10.08 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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